molecular formula C14H29NO2Si B12613958 Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate CAS No. 919286-46-7

Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate

Cat. No.: B12613958
CAS No.: 919286-46-7
M. Wt: 271.47 g/mol
InChI Key: HNNHMXVOAKCEMR-UHFFFAOYSA-N
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Description

Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a piperidine ring substituted with a methyl ester, a butyl group, and a trimethylsilyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Substituents: The butyl group and the trimethylsilyl group are introduced through substitution reactions. For example, the butyl group can be added via alkylation, while the trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the piperidine ring with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester group or other substituents.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-butyl-6-(dimethylsilyl)piperidine-1-carboxylate
  • Methyl 2-butyl-6-(triethylsilyl)piperidine-1-carboxylate
  • Methyl 2-butyl-6-(trimethylsilyl)pyridine-1-carboxylate

Uniqueness

Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis, particularly in the development of compounds with enhanced biological activity or material properties.

Properties

CAS No.

919286-46-7

Molecular Formula

C14H29NO2Si

Molecular Weight

271.47 g/mol

IUPAC Name

methyl 2-butyl-6-trimethylsilylpiperidine-1-carboxylate

InChI

InChI=1S/C14H29NO2Si/c1-6-7-9-12-10-8-11-13(18(3,4)5)15(12)14(16)17-2/h12-13H,6-11H2,1-5H3

InChI Key

HNNHMXVOAKCEMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(N1C(=O)OC)[Si](C)(C)C

Origin of Product

United States

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